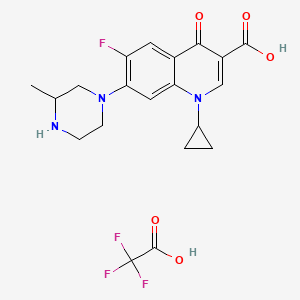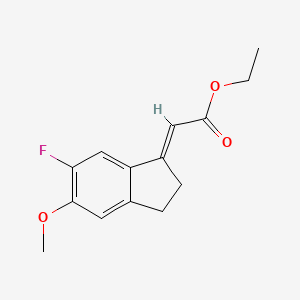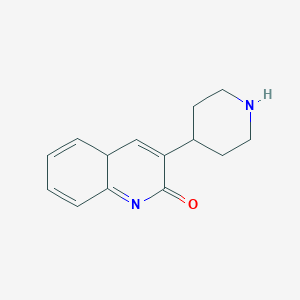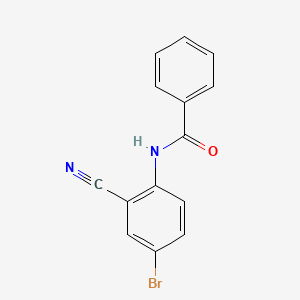
N-(4-bromo-2-cyanophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-cyanophenyl)benzamide is an organic compound with the molecular formula C14H9BrN2O It is a derivative of benzamide, where the benzamide moiety is substituted with a 4-bromo-2-cyanophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-cyanophenyl)benzamide typically involves the reaction of 4-bromo-2-cyanobenzoic acid with aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromo-2-cyanophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzamide moiety can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like LiAlH4 or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of N-(4-substituted-2-cyanophenyl)benzamide derivatives.
Reduction: Formation of N-(4-amino-2-cyanophenyl)benzamide.
Oxidation: Formation of N-(4-bromo-2-carboxyphenyl)benzamide.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-cyanophenyl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and bromo groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-fluorophenyl)-2-bromobenzamide: Similar structure but with a fluorine atom instead of a cyano group.
2-bromo-N-(4-chlorophenyl)benzamide: Contains a chlorine atom instead of a cyano group.
N-(4-bromo-2-cyanophenyl)-2-hydroxybenzamide: Contains a hydroxyl group on the benzamide moiety .
Uniqueness
N-(4-bromo-2-cyanophenyl)benzamide is unique due to the presence of both bromo and cyano groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields.
Propiedades
Número CAS |
189635-01-6 |
|---|---|
Fórmula molecular |
C14H9BrN2O |
Peso molecular |
301.14 g/mol |
Nombre IUPAC |
N-(4-bromo-2-cyanophenyl)benzamide |
InChI |
InChI=1S/C14H9BrN2O/c15-12-6-7-13(11(8-12)9-16)17-14(18)10-4-2-1-3-5-10/h1-8H,(H,17,18) |
Clave InChI |
SRIMEOLHJRXIOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


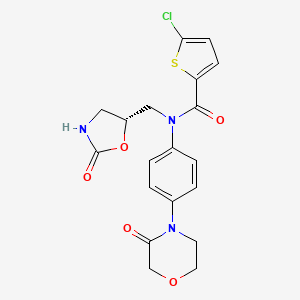
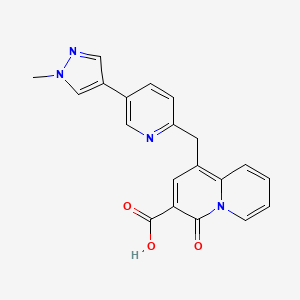
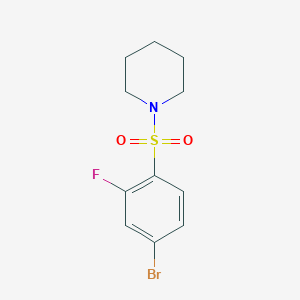
![3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12339961.png)
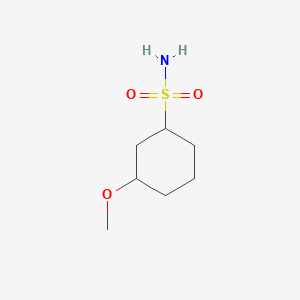
![N'-[(1Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanehydrazide](/img/structure/B12340001.png)
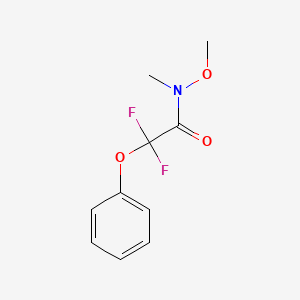
![4-(4-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12340007.png)
